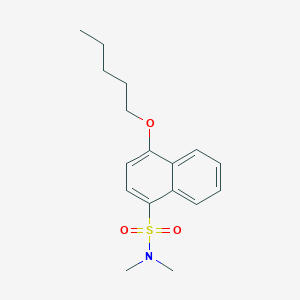
N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide, also known as W-13, is a chemical compound that belongs to the sulfonamide family. It is a potent and selective inhibitor of calmodulin-dependent enzymes and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide inhibits calmodulin-dependent enzymes by binding to the calmodulin-binding domain of the enzyme. This prevents the binding of calmodulin to the enzyme, which is necessary for its activation. As a result, the enzyme is unable to carry out its normal function, leading to the inhibition of cellular processes that depend on the enzyme.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit muscle contraction, neurotransmitter release, and gene expression. The compound has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide in lab experiments include its potency and selectivity as an inhibitor of calmodulin-dependent enzymes. The compound is also relatively easy to synthesize and purify. However, the limitations of using the compound include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study of N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide. One area of research is the identification of new calmodulin-dependent enzyme targets for the treatment of various diseases. Another area of research is the development of new inhibitors that are more potent and selective than N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide. Additionally, the compound could be used in combination with other drugs to enhance their efficacy or reduce their toxicity.
Métodos De Síntesis
The synthesis of N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide involves the reaction of 4-chloro-1-naphthalenesulfonamide with pentanol in the presence of sodium hydride. The resulting product is then treated with dimethyl sulfate to obtain N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide. The purity and yield of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide has been extensively studied for its scientific research applications. It is a potent and selective inhibitor of calmodulin-dependent enzymes, which play a crucial role in a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. The compound has been used to study the role of calmodulin-dependent enzymes in these processes and to identify potential drug targets for the treatment of various diseases.
Propiedades
Nombre del producto |
N,N-dimethyl-4-(pentyloxy)-1-naphthalenesulfonamide |
|---|---|
Fórmula molecular |
C17H23NO3S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-pentoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H23NO3S/c1-4-5-8-13-21-16-11-12-17(22(19,20)18(2)3)15-10-7-6-9-14(15)16/h6-7,9-12H,4-5,8,13H2,1-3H3 |
Clave InChI |
UEPUGVOZEZHDIZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(C)C |
SMILES canónico |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)
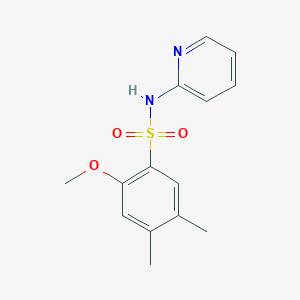
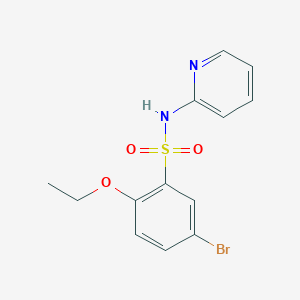
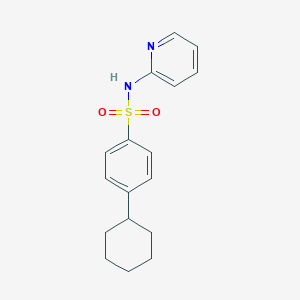
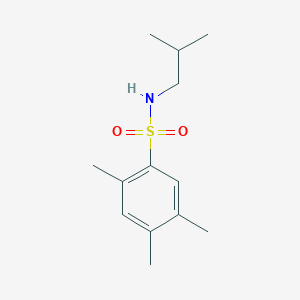
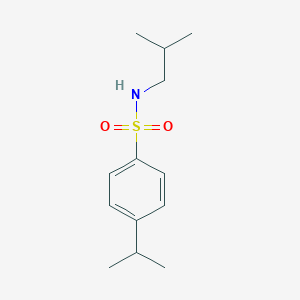
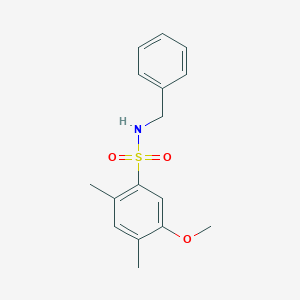
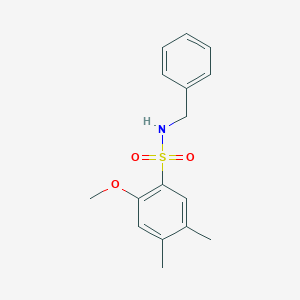
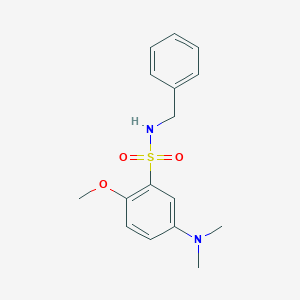
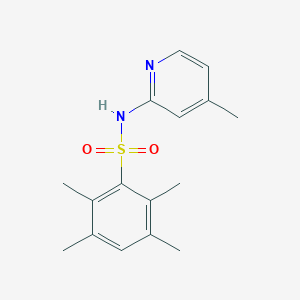
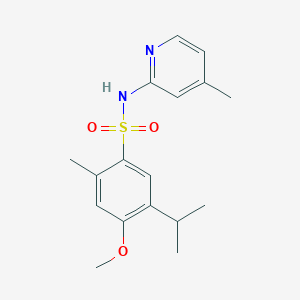
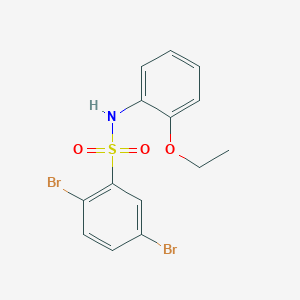
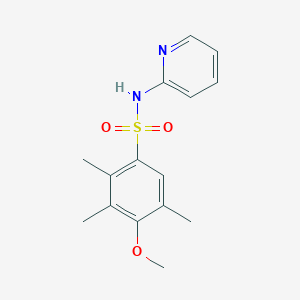
![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)